Triphenylsulfonium Bromide
Overview
Description
Triphenylsulfonium Bromide is a chemical compound with the CAS Number: 3353-89-7 . It has a molecular weight of 343.29 . It is used extensively within the biomedical field as a highly potent photoinitiator, stimulating radical polymerization reactions .
Synthesis Analysis
Triphenylsulfonium Bromide can be synthesized using a two-step process involving an aryl Grignard reagent reacted with a diarylsulfoxide in a solvent which is a mixture of aliphatic and aromatic hydrocarbons . Another method involves a reaction of phenylmagnesium bromide in diethyl ether, followed by the addition of diphenylsulfoxide .
Molecular Structure Analysis
The molecular formula of Triphenylsulfonium Bromide is C18H15BrS . The InChI key is VMJFYMAHEGJHFH-UHFFFAOYSA-M .
Chemical Reactions Analysis
Upon irradiation, the sulfonium units in the polymer effectively decompose to generate sulfonic acid . The products from the 193 nm irradiation of triphenylsulfonium nonaflate (TPS) embedded in a poly (methyl methacrylate) (PMMA) film have been characterized .
Physical And Chemical Properties Analysis
Triphenylsulfonium Bromide is a white to almost white powder to crystal . It has a melting point of 293°C .
Scientific Research Applications
Photoacid Generator Synthesis
Triphenylsulfonium bromide has been utilized in the synthesis of photoacid generators (PAGs), such as triphenylsulfonium tosylate. These compounds have applications in photolithography, a process crucial in semiconductor manufacturing. The process involves the synthesis of triphenylsulfonium bromide from biphenyl sulfoxide and its transformation into PAGs through silver salt replacement. These PAGs exhibit specific spectral properties, enhancing their utility in the photolithographic process (L. Jianguo, 2006).
Analytical Chemistry and Mass Spectrometry
Triphenylsulfonium chloride (TPSC), closely related to triphenylsulfonium bromide, has been used as a bifunctional agent for enriching perfluoroalkyl sulfonates. This involves the precipitation of triphenylsulfonium perfluorosulfonic acid and its detection by MALDI-TOF-MS, a mass spectrometry technique. This application signifies the role of triphenylsulfonium compounds in enhancing analytical chemistry methods (Dong Cao et al., 2011).
Photopolymerization Studies
In photopolymerization studies, triphenylsulfonium salts, including triphenylsulfonium hexafluorophosphate, have been investigated for their photolysis rates and their role in initiating polymerization reactions. Such studies are pivotal for developing new materials and understanding the photopolymerization process in various industrial applications (R. Lazauskaitė et al., 2008).
Electron Beam-Induced Reactions
Research has also focused on electron beam-induced reactions of triphenylsulfonium salts. For instance, the irradiation of triphenylsulfonium methanesulfonate in the crystalline state leads to novel benzene-substituted sulfonium salts. These reactions, distinct from photolysis or solution-based reactions, open new pathways in material science and chemistry (MoonSeongyun et al., 2001).
Optoelectronic Characteristics in Polymer Devices
Triphenylsulfonium salts have been studied for their influence on the optoelectronic characteristics of polymer light-emitting devices (PLEDs). The addition of these salts to the emitting layer of PLEDs can affect charge injection, transport, and even emission profiles, highlighting their significance in the field of electronics and photonics (D. Georgiadou et al., 2013).
Topophotochemistry
The 193 nm irradiation of triphenylsulfonium nonaflate embedded in a poly(methyl methacrylate) film has been characterized, revealing the formation of unique photoproducts. Such studies contribute to the understanding of photochemical reactions and their applications in various fields, including material science and photochemistry (E. Despagnet-Ayoub et al., 2018).
Safety And Hazards
properties
IUPAC Name |
triphenylsulfanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFYMAHEGJHFH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475177 | |
Record name | Triphenylsulfonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylsulfonium Bromide | |
CAS RN |
3353-89-7 | |
Record name | Sulfonium, triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3353-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylsulfonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylsulfonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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